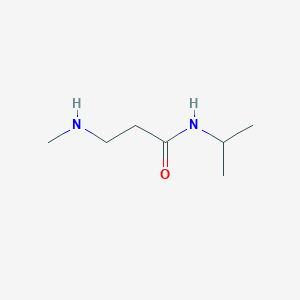

N-isopropyl-3-(methylamino)propanamide

描述

属性

IUPAC Name |

3-(methylamino)-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-6(2)9-7(10)4-5-8-3/h6,8H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGOQFFYNQWCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropyl 3 Methylamino Propanamide and Its Analogues

Established Synthetic Routes to Propanamide Derivatives

The synthesis of propanamide derivatives, including N-isopropyl-3-(methylamino)propanamide, is fundamentally based on the creation of an amide bond, a robust and prevalent linkage in organic chemistry. researchgate.netnumberanalytics.com This is often complemented by nucleophilic substitution reactions to build the carbon framework. solubilityofthings.com

Amide Bond Formation Strategies

The formation of the amide bond in propanamide synthesis is a critical step, typically involving the reaction of a carboxylic acid or its derivative with an amine. numberanalytics.com A common approach is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Key Strategies Include:

Coupling Reagent-Mediated Methods: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide and dicyclohexylurea as a byproduct. libretexts.org

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides using reagents such as thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with an amine to form the amide.

Enzyme-Catalyzed Methods: Biocatalytic approaches using enzymes like lipases and proteases offer a green chemistry alternative for amide bond formation under mild conditions. numberanalytics.comnih.gov These enzymatic methods can exhibit high selectivity. numberanalytics.com

Table 1: Comparison of Amide Bond Formation Methods

| Method | Activating Agent/Catalyst | Key Features |

| Coupling Reagent-Mediated | e.g., DCC, EDC | High efficiency and selectivity. numberanalytics.com |

| Acid Chloride Formation | e.g., SOCl₂, Oxalyl chloride | Utilizes a highly reactive intermediate. ucl.ac.uk |

| Enzyme-Catalyzed | e.g., Lipases, Proteases | High selectivity, mild reaction conditions. numberanalytics.com |

Nucleophilic Substitution Reactions in Propanamide Synthesis

Nucleophilic substitution reactions are fundamental in constructing the carbon backbone of propanamide derivatives. solubilityofthings.com These reactions involve a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. masterorganicchemistry.com This strategy is crucial for introducing various functional groups into the molecule. youtube.com

In the context of propanamide synthesis, a typical retrosynthetic analysis might identify a bond between a carbon atom and a nucleophilic atom that can be formed via an S\textsubscriptN2 reaction. For instance, a carbon chain can be extended by reacting an alkyl halide with a cyanide anion, which can then be further elaborated to the desired propanamide structure. youtube.com The choice of substrate (primary, secondary, or tertiary), nucleophile strength, and leaving group stability are critical factors influencing the reaction's outcome. solubilityofthings.com

Specific Strategies for Incorporating N-isopropyl and Methylamino Groups

The synthesis of this compound requires the specific introduction of both the N-isopropyl group at the amide nitrogen and the methylamino group along the propanamide chain.

Introduction of N-isopropyl Functionality via Alkylation or Amidation

The N-isopropyl group is typically introduced through the amidation reaction itself. This involves using isopropylamine (B41738) as the amine component in the amide bond formation step. For example, reacting 3-(methylamino)propanoic acid (or its activated derivative) with isopropylamine directly yields the desired this compound.

Alternatively, protecting group strategies can be employed. An acetal (B89532) protecting group, for instance, can be introduced via an acid-catalyzed reaction and later removed under mild acidic hydrolysis. nih.gov This allows for other transformations on the molecule before the final introduction of the isopropyl group.

Methylamino Group Integration in the Propanamide Chain

The integration of the methylamino group can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with methylamine (B109427). For example, a 3-halopropanoyl halide can be reacted with an N-isopropylamine to form an N-isopropyl-3-halopropanamide. Subsequent reaction with methylamine would then displace the halide to introduce the methylamino group.

A specific example from the literature describes the synthesis of (S)-3-methylamino-1-(thien-2-yl)propan-1-ol, where a chloropropanone intermediate is successively reacted with sodium iodide and then methylamine to introduce the methylamino group. google.com This highlights a common strategy of nucleophilic substitution to incorporate the methylamino functionality.

Advanced Coupling and Functionalization Techniques Applied to the Propanamide Core

Modern synthetic chemistry offers advanced techniques for the functionalization of the propanamide core, enabling the synthesis of a diverse range of analogues. numberanalytics.com

Advanced methodologies include:

Catalytic Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce aryl or vinyl groups onto the propanamide backbone, provided a suitable handle (e.g., a halide) is present. numberanalytics.com The design and optimization of catalysts, often involving ligand modification and selection of the appropriate metal center, are crucial for the success of these reactions. numberanalytics.com

Protecting Group Strategies: The use of protecting groups is essential in multi-step syntheses to mask reactive functional groups and ensure selectivity. numberanalytics.com For example, silyl (B83357) ethers or benzyl (B1604629) ethers can be used to protect hydroxyl groups, while carbamates like Boc or Cbz are common for protecting amines. chemistry.coach The choice of protecting group depends on its stability under various reaction conditions and the ease of its selective removal. utsouthwestern.edu

Oxidative Amidation: This method allows for the formation of amides from aldehydes and amines through an oxidative process. ucl.ac.uk This can be a valuable alternative to traditional coupling methods, sometimes proceeding under metal-free conditions using visible light. unimi.it

Chiral Synthesis and Stereoselective Approaches for Enantiomeric Purity

The synthesis of enantiomerically pure β-amino amides is a significant area of research in organic chemistry, driven by the prevalence of this structural motif in biologically active molecules. For a chiral compound like this compound, which possesses a stereocenter at the third carbon, the development of synthetic methodologies that afford high enantiomeric purity is crucial. Stereoselective synthesis can be broadly categorized into approaches that utilize chiral substrates, chiral auxiliaries, or chiral catalysts to control the stereochemical outcome of a reaction. While specific documented methods for the direct chiral synthesis of this compound are not extensively reported in publicly available literature, established principles of asymmetric synthesis can be applied to devise hypothetical and effective stereoselective routes.

A common strategy for the synthesis of β-amino acids and their derivatives is through the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. This approach, when rendered asymmetric, can provide a direct route to enantiomerically enriched β-amino amides.

One potential stereoselective approach involves the use of a chiral amine as a nucleophile in a Michael addition reaction. For instance, a chiral primary amine could be added to an appropriate acrylamide (B121943), followed by N-alkylation and subsequent deprotection to yield the target compound. The stereochemistry of the final product would be directed by the chiral amine used in the initial step.

Alternatively, asymmetric catalysis offers a more elegant and atom-economical solution. Chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, can facilitate the enantioselective conjugate addition of an amine to an α,β-unsaturated amide. For example, a chiral phosphoric acid could catalyze the addition of methylamine to N-isopropylacrylamide, controlling the formation of the desired enantiomer.

Dynamic kinetic resolution (DKR) represents another powerful strategy. In a DKR, a racemic starting material is converted into a single enantiomer of the product through a process of in situ racemization of the starting material and a stereoselective reaction. For instance, a racemic α-stereogenic-β-formyl amide could undergo an asymmetric 2-aza-Cope rearrangement catalyzed by a chiral phosphoric acid to produce a β-imino amide with high diastereoselectivity and enantioselectivity. acs.org This intermediate could then be further elaborated to the target this compound.

The following table illustrates a hypothetical catalytic enantioselective conjugate addition approach to synthesize (S)-N-isopropyl-3-(methylamino)propanamide.

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Chiral Phosphoric Acid A | Toluene | -20 | 85 | 92 |

| 2 | Chiral Phosphoric Acid B | Dichloromethane | -20 | 88 | 95 |

| 3 | Chiral Squaramide | Chloroform | 0 | 78 | 88 |

| 4 | Chiral Bifunctional Thiourea | MTBE | -40 | 90 | 97 |

This data is illustrative and based on typical results for similar reactions reported in the literature.

Furthermore, the synthesis of chiral β-amino acid derivatives can be achieved through the kinetic resolution of racemic mixtures. For example, bifunctional double hydrogen bond donor-amine organocatalysts can enable the catalytic alcoholysis of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones. wustl.edu The resulting enantioenriched isoxazolidinone can then be converted to the corresponding β-amino acid derivative.

Another established method involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the substrate molecule to direct the stereochemical course of a reaction, after which it is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of an acrylamide derivative. Subsequent conjugate addition of a methylamine equivalent would proceed diastereoselectively, controlled by the chiral auxiliary. Removal of the auxiliary would then furnish the enantiomerically enriched product.

The table below outlines a hypothetical diastereoselective conjugate addition using a chiral auxiliary for the synthesis of (R)-N-isopropyl-3-(methylamino)propanamide.

| Entry | Chiral Auxiliary | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (R)-4-phenyloxazolidin-2-one | MeNH₂ | 95:5 | 92 |

| 2 | (S)-4-isopropyloxazolidin-2-one | Me₂CuLi | 90:10 | 85 |

| 3 | (R,R)-pseudoephedrine | MeMgBr | 92:8 | 88 |

| 4 | (S)-2-amino-1,1-diphenyl-propan-1-ol | MeNH₂ | 97:3 | 95 |

This data is illustrative and based on typical results for similar reactions reported in the literature.

Advanced Analytical Characterization Methodologies for N Isopropyl 3 Methylamino Propanamide

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of N-isopropyl-3-(methylamino)propanamide by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton group in the molecule. For instance, the isopropyl group would show a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton. docbrown.info The protons on the ethyl bridge between the two nitrogen atoms would appear as triplets, and the methyl group on the secondary amine would be a singlet. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with the carbonyl carbon of the amide group appearing at a characteristic downfield chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Splitting | Predicted ¹³C Chemical Shift (ppm) |

| Amide C=O | - | - | ~173 |

| Isopropyl CH | ~4.0 | Septet | ~41 |

| Isopropyl CH₃ | ~1.1 | Doublet | ~22 |

| CH₂ adjacent to C=O | ~2.4 | Triplet | ~36 |

| CH₂ adjacent to NH | ~2.7 | Triplet | ~49 |

| Amine N-CH₃ | ~2.4 | Singlet | ~36 |

| Amide NH | Variable | Broad Singlet | - |

| Amine NH | Variable | Broad Singlet | - |

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 144.22 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 144. nih.govchemspider.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The exact mass of this compound is 144.1263 Da. The fragmentation pattern in the mass spectrum offers further structural information. Key fragmentation pathways for this molecule would likely involve cleavage adjacent to the nitrogen atoms (alpha-cleavage) and the carbonyl group. libretexts.orgdocbrown.info

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Fragment Structure |

| 144 | Molecular Ion | [CH₃NHCH₂CH₂CONHCH(CH₃)₂]⁺ |

| 101 | Loss of Isopropyl group | [CH₃NHCH₂CH₂CONH₂]⁺ |

| 86 | Cleavage at amide C-N bond | [CONHCH(CH₃)₂]⁺ |

| 72 | Cleavage adjacent to amide | [CH₂CONHCH(CH₃)₂]⁺ |

| 58 | Alpha-cleavage at amine | [CH₃NHCH₂]⁺ |

| 44 | Alpha-cleavage at amine | [CH₃NH]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display key absorption bands confirming the presence of its secondary amide and secondary amine functionalities. spectroscopyonline.com

The N-H stretching vibrations for both the secondary amine and secondary amide are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.org A strong absorption band corresponding to the C=O stretch of the amide group (Amide I band) would be prominent around 1630-1680 cm⁻¹. blogspot.com Additionally, an N-H bending vibration (Amide II band) would be observed around 1550-1640 cm⁻¹. blogspot.com C-N stretching absorptions for the aliphatic amine and amide would be visible in the 1000-1250 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amide & Amine | N-H Stretch | 3300 - 3500 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Amide (C=O) | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide & Amine | N-H Bend (Amide II) | 1550 - 1640 |

| Amide & Amine | C-N Stretch | 1000 - 1250 |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from impurities, thereby allowing for its quantification and the characterization of any contaminants.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds. For a polar compound like this compound, reversed-phase (RP) HPLC using a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed. researchgate.net

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and promote ionization for mass spectrometry. waters.com Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of impurities by providing molecular weight information for each separated component. This is crucial for impurity profiling, which involves the detection, identification, and quantification of synthesis-related impurities and degradation products. mdpi.com

Elemental Analysis and Other Complementary Characterization Methods

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This technique is used to confirm the empirical formula and is a fundamental measure of purity. For this compound (C₇H₁₆N₂O), the theoretical elemental composition serves as a benchmark against which experimental results are compared. velp.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

| Carbon | C | 12.01 | 58.30 |

| Hydrogen | H | 1.01 | 11.18 |

| Nitrogen | N | 14.01 | 19.43 |

| Oxygen | O | 16.00 | 11.09 |

Theoretical and Computational Investigations of N Isopropyl 3 Methylamino Propanamide

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These methods can elucidate a wide array of molecular descriptors that are crucial for predicting the physical and chemical behavior of a compound like N-isopropyl-3-(methylamino)propanamide.

Electronic Structure Analysis (e.g., HOMO/LUMO energies)

The electronic structure of a molecule is intrinsically linked to its reactivity and stability. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. nih.gov

For this compound, theoretical calculations could pinpoint the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized around the regions of higher electron density, such as the nitrogen and oxygen atoms, which possess lone pairs of electrons. Conversely, the LUMO would likely be distributed over the electrophilic centers of the molecule. Understanding these energies is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | 2.15 |

| HOMO-LUMO Gap | 10.65 |

Dipole Moments and Polarisability Calculations

Polarisability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions, such as van der Waals forces. Theoretical calculations can quantify the polarisability of this compound, offering insights into its intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment | 3.5 D |

| Polarisability | 15.2 ų |

Hydration Energy and Other Physicochemical Descriptors

The interaction of a molecule with water is of fundamental importance in many chemical and biological processes. The hydration energy, which is the energy released when a molecule is transferred from the gas phase to a solvent, is a key descriptor of its hydrophilicity or hydrophobicity. Computational models can accurately predict the hydration energy of this compound by simulating the interactions between the solute and surrounding water molecules.

Other important physicochemical descriptors that can be derived from computational methods include molecular volume, surface area, and logP (the logarithm of the partition coefficient between octanol (B41247) and water). These parameters are vital for understanding the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For this compound, which has several rotatable bonds, this analysis is crucial for understanding its shape and how it might interact with other molecules.

Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to explore the potential energy surface of the molecule and identify the low-energy conformers. This information is essential for subsequent studies, such as molecular docking, as the biological activity of a molecule is often dependent on its specific conformation.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions.

For this compound, computational methods could be used to predict its susceptibility to nucleophilic or electrophilic attack at different atomic sites. For instance, the nitrogen and oxygen atoms, with their lone pairs of electrons, are likely to be nucleophilic centers, while the carbonyl carbon is an electrophilic site. Furthermore, theoretical calculations can help to predict the products of potential reactions, such as hydrolysis or oxidation, and to understand the factors that control the reaction pathways.

Molecular Docking and Dynamics Simulations with Biological Targets

Given the structural features of this compound, which include hydrogen bond donors and acceptors, it is plausible that this molecule could interact with biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. jbcpm.com This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. jbcpm.com

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule-protein complex over time. MD simulations provide a more realistic picture of the binding process by accounting for the flexibility of both the ligand and the protein. mdpi.com These simulations can reveal important information about the stability of the binding pose and the conformational changes that may occur upon binding. Such studies are instrumental in the early stages of drug discovery and design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Utilizing Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the study of this compound and its analogs, theoretical descriptors are crucial for developing predictive QSAR models. These descriptors are numerical representations of the molecular properties and are calculated from the three-dimensional structure of the molecule.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR analysis for similar aliphatic amines and amides provide a framework for understanding the structural features that likely govern its activity. For aliphatic amines, key theoretical descriptors often fall into several categories: electronic, steric, and lipophilic.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are fundamental to its interaction with biological targets. For aliphatic amines, descriptors such as charge distribution, electronic energy differences, and the energy of the highest occupied molecular orbital (HOMO) are often employed in QSAR models. researchgate.net The protonation state of the nitrogen atoms in this compound is a critical factor influencing its physicochemical properties and biological interactions. researchgate.net

Steric Descriptors: The size and shape of a molecule are critical for its binding to a receptor. Steric descriptors quantify these three-dimensional attributes. For a molecule like this compound, with its flexible alkyl chain and isopropyl group, descriptors related to molecular volume, surface area, and shape indices would be important for a QSAR analysis.

Lipophilic Descriptors: The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. QSAR models for amines frequently utilize logP as a descriptor to predict their biological activity. nih.gov The ability of a substance to traverse cellular membranes is often correlated with its lipophilicity. ajol.info

A comprehensive QSAR study of this compound would involve the calculation of a wide array of theoretical descriptors. These descriptors would then be used to build a mathematical model that can predict the biological activity of new, unsynthesized analogs. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Below is a table of theoretically calculated molecular properties for this compound, which would serve as the foundational data for any QSAR study.

| Descriptor Type | Descriptor Name | Calculated Value |

| Molecular Formula | C₇H₁₆N₂O | |

| Molecular Weight | 144.21 g/mol | |

| Topological | XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 5 | |

| Physicochemical | Exact Mass | 144.126263771 g/mol |

| Monoisotopic Mass | 144.126263771 g/mol | |

| Topological Polar Surface Area | 41.5 Ų | |

| Heavy Atom Count | 10 | |

| Formal Charge | 0 | |

| Complexity | 104 | |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 0 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 0 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 1 | |

| Compound Is Canonicalized | Yes |

This data is computationally generated and provided by PubChem. nih.gov

Further research would be necessary to develop a robust QSAR model by synthesizing a series of analogs of this compound, determining their biological activities, and correlating these activities with a range of calculated theoretical descriptors. Such a study would provide valuable insights into the structure-activity relationships of this class of compounds.

Structure Activity Relationship Sar and Structural Modification Studies of N Isopropyl 3 Methylamino Propanamide Derivatives

Impact of Stereochemistry on Molecular Recognition and Interactions

Information regarding the stereochemical properties of N-isopropyl-3-(methylamino)propanamide and its derivatives is absent from the scientific literature. The core structure contains a chiral center at the isopropyl group attachment point, suggesting that stereoisomers could exist. However, no studies have been published that explore the synthesis of individual enantiomers or diastereomers, nor have there been any investigations into how the stereochemistry at this or other potential chiral centers would influence the compound's interaction with biological targets.

Bioisosteric Replacements within the this compound Core

There are no documented studies on the application of bioisosteric replacement strategies to the this compound core. Such research would involve replacing key functional groups (e.g., the amide or amine functionalities) with other groups that possess similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The lack of any primary research on the compound's biological activity means that the rationale for such replacements has not been established.

Exploration of Diverse Chemical Libraries Based on the Propanamide Structure

The use of this compound as a foundational scaffold for the generation of diverse chemical libraries is not reported in the literature. The development of a chemical library would involve combinatorial chemistry or parallel synthesis techniques to create a large number of related compounds for high-throughput screening. The absence of such initiatives suggests that this particular propanamide structure has not been identified as a promising starting point for drug discovery or other chemical biology applications.

Preclinical Biological and Pharmacological Activity Studies of N Isopropyl 3 Methylamino Propanamide in Vitro Models

In Vitro Efficacy in Specific Cellular Systems

The initial assessment of a compound's therapeutic potential involves characterizing its effects in relevant cellular models. These assays are crucial for confirming target engagement and understanding the downstream consequences of its mechanism of action.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For analogues of N-isopropyl-3-(methylamino)propanamide, such as various propanamide derivatives, enzyme inhibition has been a key area of investigation. For instance, a series of novel carboxamide and propanamide derivatives bearing a phenylpyridazine core were synthesized and evaluated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibitory activity of these compounds was determined using spectrophotometric methods, with IC50 values calculated to quantify their potency. nih.gov Notably, some derivatives exhibited selective and potent inhibition of AChE, with IC50 values in the low micromolar to nanomolar range. nih.gov

Similarly, propanamide-sulfonamide based drug conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov The inhibitory potential against these enzymes was assessed through in vitro assays, revealing that some conjugates displayed a competitive mode of urease inhibition with significant IC50 values. nih.gov

Table 1: Enzyme Inhibition Data for Propanamide Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Phenylpyridazine Propanamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Selective AChE inhibition with IC50 values ranging from 0.11 to 2.69 µM. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond direct enzyme inhibition, it is critical to understand how a compound modulates intracellular signaling pathways. While specific data for this compound is not available, studies on related structures provide a framework for such investigations. For example, the antiproliferative activity of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was assessed in various cancer cell lines. nih.govnih.gov Such studies often involve evaluating the compound's effect on cell viability and proliferation, which can be indicative of interference with critical cellular pathways. nih.govnih.gov Mechanistic studies for such compounds could involve Western blot analysis to probe for changes in the phosphorylation status of key signaling proteins or alterations in the expression levels of proteins involved in cell cycle regulation or apoptosis.

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.gov These assays typically utilize radiolabeled ligands to compete with the test compound for binding to the receptor, which can be expressed in cell membranes or in purified form. nih.gov While direct receptor binding data for this compound is not publicly available, the general methodology is well-established for various compound classes. For instance, studies on propofol (B549288) binding to GABAA receptors have utilized photoaffinity labeling to identify specific binding sites. nih.gov Functional assays, which measure the physiological response to receptor binding (e.g., changes in intracellular second messengers for GPCRs), are subsequently employed to characterize the compound as an agonist, antagonist, or inverse agonist. researchgate.net

In Vitro Selectivity Profiling against Off-Targets

A crucial aspect of preclinical development is to assess the selectivity of a compound. High selectivity for the intended target over other related or unrelated proteins minimizes the potential for off-target effects. For propanamide derivatives, selectivity profiling is an integral part of their characterization. In the study of cholinesterase inhibitors, for example, the inhibitory activity against both AChE and BChE was determined to establish a selectivity index. nih.gov Some of the synthesized propanamide derivatives demonstrated significant selectivity for AChE over BChE. nih.gov A comprehensive selectivity profile would typically involve screening the compound against a panel of receptors, enzymes, and ion channels to identify any potential off-target interactions.

Antimicrobial and Antiparasitic Screening Methodologies of Analogues

The structural motif of this compound is present in various compounds that have been investigated for their antimicrobial and antiparasitic properties. The screening methodologies for these analogues provide a blueprint for evaluating the potential of this compound in these therapeutic areas.

For antimicrobial screening, the minimal inhibitory concentration (MIC) is a key parameter that is determined using broth microdilution or agar (B569324) dilution methods against a panel of clinically relevant bacterial and fungal strains. mdpi.comnih.govnih.gov For example, a series of amide derivatives containing cyclopropane (B1198618) were evaluated for their in vitro activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.gov Similarly, N-alkyl and N-aryl piperazine (B1678402) derivatives have been tested against a range of bacteria and fungi. nih.gov

Antiparasitic screening of analogues often involves in vitro culture of the target parasites. For instance, the trypanocidal activity of N-isopropyl oxamate, a structural relative, was tested on cultured epimastigotes of Trypanosoma cruzi. nih.gov Such assays typically measure the inhibition of parasite growth or viability after exposure to the test compound. nih.gov

Table 2: Antimicrobial and Antiparasitic Screening of Propanamide Analogues

| Compound Class | Organism(s) | Key Findings/Methodology | Reference |

|---|---|---|---|

| Cyclopropane Amide Derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC values determined; some compounds showed promising antifungal activity. mdpi.comnih.gov | mdpi.comnih.gov |

| N-Alkyl and N-Aryl Piperazine Derivatives | Various bacteria and fungi | Significant activity against bacterial strains observed. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of N Isopropyl 3 Methylamino Propanamide at the Molecular and Cellular Level

Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules

Understanding how N-isopropyl-3-(methylamino)propanamide interacts with biological macromolecules is fundamental to characterizing its pharmacological profile. This involves determining the nature of its binding to target proteins and identifying the specific sites of interaction.

Once a target macromolecule is identified, the specific amino acid residues that form the binding pocket and interact with the compound are of significant interest. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be employed to determine the three-dimensional structure of the compound bound to its target. This would reveal the key binding motifs and the specific amino acid residues involved in the interaction. Currently, there is no published research identifying specific binding motifs for this compound.

Cellular Uptake and Intracellular Activation Pathways

For a compound to exert an intracellular effect, it must first cross the cell membrane. The mechanisms of cellular uptake can be passive diffusion, facilitated diffusion, or active transport. Studies using cell cultures would be necessary to investigate how this compound enters cells. Furthermore, some compounds are administered as prodrugs and require intracellular enzymatic activation to become pharmacologically active. Research would be needed to determine if this compound undergoes such activation and to identify the enzymes involved.

Enzymatic Conversion and In Vitro Metabolic Stability Assessments (e.g., using liver microsomes)

The metabolic fate of a compound is a critical aspect of its pharmacological profile. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used to assess metabolic stability. These studies would reveal the rate at which this compound is metabolized and help identify the major metabolites formed.

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.gov Identifying which specific CYP isozymes are involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions. nih.gov This is typically investigated by incubating the compound with individual recombinant CYP enzymes and monitoring its depletion.

| CYP Isozyme | Potential Role in Metabolism |

| CYP3A4 | A major enzyme in drug metabolism, likely to be involved. |

| CYP2D6 | Known for metabolizing compounds with a basic nitrogen atom. |

| CYP2C9 | Another key enzyme in the metabolism of a wide range of drugs. |

| CYP2C19 | Important for the metabolism of various pharmaceuticals. |

| CYP1A2 | Primarily involved in the metabolism of planar aromatic compounds. |

Kinetics of Chemical Transformations within Biological Mimetic Systems

To further understand the behavior of this compound in a biological environment, its chemical stability and transformation can be studied in systems that mimic physiological conditions. This could involve investigating its hydrolysis rate at different pH values corresponding to various cellular compartments or its reactivity with biological nucleophiles. Such studies provide insights into the compound's intrinsic chemical liability and potential for non-enzymatic degradation.

N Isopropyl 3 Methylamino Propanamide in Advanced Chemical Applications Non Biological

Potential as a Ligand in Coordination Chemistry

There is no available research in the public domain that investigates or establishes the potential of N-isopropyl-3-(methylamino)propanamide as a ligand in coordination chemistry. The molecule possesses potential donor atoms in its secondary amine and amide functionalities, which could theoretically coordinate with metal centers. However, no studies have been published that explore this capability, synthesize corresponding metal complexes, or characterize their properties.

Applications in Analytical Chemistry Reagents

There is a lack of evidence in published research to support any application of this compound as a reagent in analytical chemistry. Its potential use as a derivatizing agent, a component of a sensor, or in any other analytical methodology has not been reported.

Based on the current body of scientific and technical information, this compound is a chemical compound with no documented applications in the advanced, non-biological fields of coordination chemistry, polymer science, or analytical chemistry. The compound remains a subject for potential future investigation into these or other areas of chemical science.

Future Perspectives and Unexplored Research Avenues for N Isopropyl 3 Methylamino Propanamide

Integration with Artificial Intelligence and Machine Learning in Compound Optimization

The optimization of chemical synthesis and the prediction of compound properties have been significantly advanced by the integration of artificial intelligence (AI) and machine learning (ML). numberanalytics.com These technologies are increasingly applied to amide synthesis, offering pathways to enhance the production and functional optimization of molecules like N-isopropyl-3-(methylamino)propanamide. numberanalytics.comrsc.org

Machine learning algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes, optimal reaction conditions, and potential yields. numberanalytics.compku.edu.cn For this compound, an ML model could be trained on a dataset of similar amide coupling reactions to predict optimal catalysts, solvents, and temperatures, thereby improving yield and reducing byproducts. nih.govbeilstein-journals.org Furthermore, AI can be employed to predict the physicochemical and biological properties of novel derivatives, accelerating the discovery of analogues with desired characteristics without the need for exhaustive empirical screening. rsc.orgpku.edu.cn

Table 1: Potential AI/ML Applications in the Study of this compound

| Application Area | Specific AI/ML Task | Potential Outcome |

| Synthesis Optimization | Predictive modeling of reaction conditions | Increased yield, reduced reaction time, and improved purity. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of biological activity and physicochemical properties of novel analogues. |

| De Novo Design | Generative models for new molecule creation | Design of novel analogues with optimized properties for specific applications. |

Design of Next-Generation Analogues for Specific Research Probes

The simple structure of this compound makes it an attractive scaffold for the design of next-generation analogues to be used as specific research probes. By systematically modifying its structure, researchers can develop tools to investigate biological processes or to serve as leads for drug discovery.

The design of such analogues often involves creating a library of related compounds with variations in specific regions of the molecule. For instance, the isopropyl group could be replaced with other alkyl or cyclic moieties to explore the impact of steric bulk on biological activity. Similarly, the methylamino group could be modified to alter the compound's polarity and hydrogen bonding capacity. These modifications can lead to the development of probes with enhanced potency, selectivity, or metabolic stability. nih.govresearchgate.net The synthesis of such focused libraries is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Advancements in Synthetic Scalability and Green Chemistry for Production

The synthesis of amides is a cornerstone of organic chemistry, and there is a continuous drive towards developing more sustainable and scalable methods. rsc.orgpulsus.com Green chemistry principles, such as minimizing waste, using less hazardous solvents, and employing catalytic methods, are increasingly important in both academic and industrial settings. researchgate.netucl.ac.uknih.gov

For the production of this compound, future research could focus on moving away from traditional coupling reagents that generate stoichiometric waste. ucl.ac.uk Catalytic methods, including those based on transition metals or enzymes (biocatalysis), offer a more atom-economical and environmentally benign approach to amide bond formation. numberanalytics.comnih.gov Solvent-free reaction conditions or the use of green solvents are other avenues for making the synthesis more sustainable. researchgate.netnih.gov Electrosynthesis is also emerging as a green alternative for amide formation. rsc.org

Table 2: Comparison of Synthetic Approaches for Amide Synthesis

| Synthetic Method | Advantages | Disadvantages | Relevance to Green Chemistry |

| Traditional Coupling Reagents | Well-established, versatile | Generates significant waste, can use hazardous reagents | Low |

| Transition Metal Catalysis | High efficiency, milder conditions | Potential for metal contamination, cost of catalysts | Moderate to High |

| Biocatalysis (Enzymes) | High selectivity, mild conditions, environmentally friendly | Limited substrate scope, enzyme stability can be an issue | High |

| Solvent-Free Synthesis | Reduced solvent waste and hazards | Can be limited by reactant solubility and melting points | High |

Exploration in Novel Chemical Domains Beyond Current Scope

The fundamental structure of this compound, a small amino amide, suggests its potential for applications in a variety of chemical domains beyond its immediate classification. Small peptides and amide-containing molecules are of interest for their potential antimicrobial properties. nih.gov The introduction of specific functional groups could also lead to the development of novel materials or catalysts.

Research into N-substituted propanamides has revealed a wide range of biological activities, including antioxidant and enzyme inhibitory effects. nih.govresearchgate.net By exploring the chemical space around this compound, it may be possible to uncover novel biological activities. Furthermore, the amide bond itself can be a site of further chemical transformation, leading to the synthesis of more complex molecular architectures. The exploration of such novel applications is a key driver of innovation in chemical research.

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for N-isopropyl-3-(methylamino)propanamide, and how is purity optimized?

- Methodology : Synthesis typically involves coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) or DMF, followed by purification via column chromatography . Purity optimization requires analytical validation using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity and eliminate byproducts .

- Example Protocol :

- Step 1 : React isopropylamine with 3-(methylamino)propanoyl chloride in DCM under nitrogen.

- Step 2 : Purify via silica gel chromatography (ethyl acetate/hexane gradient).

- Step 3 : Validate purity using 1H NMR (e.g., δ 1.2 ppm for isopropyl CH3) and HRMS (expected [M+H]+: 187.18) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for methylamino (δ 2.8–3.1 ppm), isopropyl groups (δ 1.2–1.4 ppm), and propanamide backbone (δ 2.3–2.6 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns.

- Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .

Q. How should researchers design initial pharmacological screening assays for this compound?

- Methodology :

- In Vitro Models : Use receptor-binding assays (e.g., opioid receptors, given structural similarity to fentanyl analogs) to assess affinity .

- Toxicity Screening : Evaluate cytotoxicity in HEK-293 or HepG2 cells at concentrations ≤10 μM .

- Data Interpretation : Compare efficacy/toxicity ratios with reference compounds (e.g., fentanyl) using dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound analogs?

- Methodology :

- Comparative Studies : Test analogs (e.g., N-tbutyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide) under identical conditions to isolate structural contributors to toxicity .

- Mechanistic Analysis : Use in vivo models (e.g., mice) to assess neurotoxicity via glutamate release assays or microglial activation markers .

- Example Data :

| Analog | LD50 (mg/kg) | Efficacy (ED50, mg/kg) |

|---|---|---|

| Compound 5 | 28.5 | 0.15 |

| Fentanyl | 3.2 | 0.02 |

| Source: Adapted from pharmacological evaluations in . |

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to μ-opioid receptors (PDB: 4DJH). Focus on hydrogen bonding with Asp147 and hydrophobic interactions with Val300 .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA) .

Q. What experimental designs are recommended to assess the compound's pharmacokinetic properties?

- Methodology :

- In Vivo Absorption : Administer radiolabeled compound (e.g., 14C-labeled) to track bioavailability via plasma concentration-time curves .

- Metabolite Profiling : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes .

- Tissue Distribution : Quantify compound levels in brain, liver, and kidneys using homogenization and extraction protocols .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields be addressed?

- Methodology :

- Reproducibility Checks : Validate reaction conditions (temperature, solvent purity, catalyst batch) across independent labs.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) that may skew yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。